molecular formula C26H23Cl2N5OS B12030212 2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide

2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide

Cat. No.: B12030212
M. Wt: 524.5 g/mol
InChI Key: AENWETOFSJWSMW-WKULSOCRSA-N
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Description

2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, chlorophenyl groups, and an acetohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of chlorophenyl groups. The final steps involve the formation of the acetohydrazide moiety and the sulfanyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and chlorophenyl groups are believed to play a crucial role in its biological activity. The compound can bind to enzymes and receptors, inhibiting their function and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives with chlorophenyl groups. These compounds share some structural similarities but differ in their specific substituents and functional groups. For example:

Properties

Molecular Formula

C26H23Cl2N5OS

Molecular Weight

524.5 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H23Cl2N5OS/c1-17(2)19-5-3-18(4-6-19)15-29-30-24(34)16-35-26-32-31-25(20-7-9-21(27)10-8-20)33(26)23-13-11-22(28)12-14-23/h3-15,17H,16H2,1-2H3,(H,30,34)/b29-15+

InChI Key

AENWETOFSJWSMW-WKULSOCRSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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